

Application Notes and Protocols for Riboflavin-13C5 Analysis in Human Milk

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Compound of Interest

Compound Name: Riboflavin-13C5

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Introduction

Riboflavin, or vitamin B2, is a crucial micronutrient in human milk, essential for infant growth and development. It primarily exists as free riboflavin and its coenzymatic forms, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). Accurate quantification of riboflavin and its vitamers is vital for nutritional assessment and in pharmacokinetic studies involving stable isotope-labeled compounds like **Riboflavin-13C5**. This document provides detailed application notes and protocols for the sample preparation of human milk for the analysis of **Riboflavin-13C5**, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The use of a stable isotope-labeled internal standard, such as Riboflavin-13C4,15N2, is critical for correcting matrix effects and procedural losses, ensuring accurate quantification.^{[1][2]}

The complex matrix of human milk, rich in proteins and lipids, necessitates robust sample preparation to remove interferences and ensure accurate analytical results.^[3] Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the specific analytical requirements, such as the desired level of sensitivity and the need for simultaneous analysis of multiple B-vitamins.

Sample Preparation Protocols

This section details three common sample preparation protocols for the analysis of riboflavin and its vitamers in human milk. All procedures should be carried out under subdued light and on ice to prevent the degradation of light-sensitive flavins.^{[4][5]}

Protocol 1: Protein Precipitation

This is a straightforward and rapid method suitable for the analysis of riboflavin, FAD, and FMN.

Materials and Reagents:

- Human milk samples
- Methanol (LC-MS grade)
- Internal standard solution (e.g., Riboflavin-13C₄,15N₂ in methanol)
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Vortex mixer
- Refrigerated microcentrifuge
- 96-well plate and silicone mat (optional)

Procedure:

- Thaw frozen human milk samples in a dark room using a warm water bath.
- In a microcentrifuge tube, mix 90 µL of the human milk sample with 10 µL of the internal standard solution.
- Add 300 µL of methanol to the mixture.
- Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.
- Centrifuge the sample at 15,000 rpm for 10 minutes at room temperature.
- Carefully transfer 150 µL of the supernatant to a 96-well plate or an autosampler vial.

- Inject an appropriate volume (e.g., 3 μ L) into the LC-MS/MS system for analysis.

Protocol 2: Protein Precipitation Followed by Liquid-Liquid Extraction

This protocol adds a liquid-liquid extraction step to remove non-polar constituents, providing a cleaner extract for LC-MS/MS analysis.

Materials and Reagents:

- Human milk samples
- Perchloric acid (~70%)
- Internal standard solution
- Diethyl ether (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Refrigerated microcentrifuge

Procedure:

- Place 250 μ L of human milk into a pre-chilled 1.5 mL microcentrifuge tube.
- Add the internal standard solution.
- Add 20 μ L of pre-chilled perchloric acid (~70%) and vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 5°C.
- Transfer the supernatant to a new tube.
- Add an equal volume of diethyl ether to the supernatant to extract non-polar constituents.
- Vortex and then centrifuge to separate the layers.

- Discard the upper diethyl ether layer.
- Repeat the diethyl ether wash if necessary.
- The aqueous layer is now ready for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

Solid-phase extraction can be employed for further purification of the sample, although it is a more complex and time-consuming method. It is particularly useful when a high degree of sample cleanup is required.

Materials and Reagents:

- Human milk samples
- Internal standard solution
- Protein precipitation solvent (e.g., methanol)
- SPE cartridges (e.g., OASIS® HLB)
- Conditioning, wash, and elution solvents (specific to the SPE cartridge used)
- Nitrogen evaporator
- Reconstitution solvent

Procedure:

- Perform an initial protein precipitation step as described in Protocol 1.
- Condition the SPE cartridge according to the manufacturer's instructions.
- Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
- Wash the cartridge with an appropriate solvent to remove interfering substances.
- Elute the analytes of interest with a suitable elution solvent.

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described sample preparation methods combined with LC-MS/MS analysis.

Table 1: Recovery Rates of Riboflavin and its Vitamers

Analyte	Method	Recovery Rate (%)	Reference
Riboflavin	Protein Precipitation	80.1 - 120.2	
FAD	Protein Precipitation	80.1 - 120.2	
Multiple B-Vitamins	Protein Precipitation & LLE	73.0 - 100.2	
Thiamine, TMP, TPP, Riboflavin, FAD, FMN, 5-MTHF, THF, 5-fTHF, 5,10-MTHF, UMFA	Protein Precipitation / SPE	95 - 110	

Table 2: Precision of Analytical Methods for B-Vitamins in Human Milk

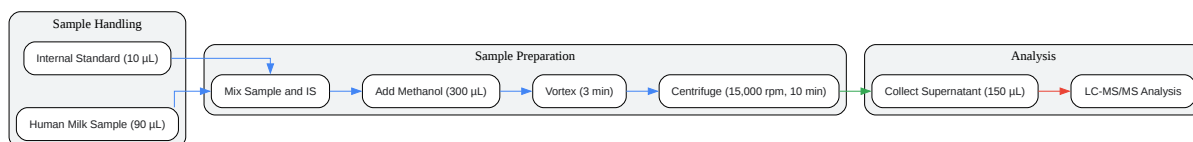
Analyte	Method	Intra-day Variation (%)	Inter-day Variation (%)	Reference
Multiple B-Vitamins	Protein Precipitation & LLE	0.4 - 7.9	2.2 - 5.2	
Ten B-Vitamins	Protein Precipitation & LLE	3.4 - 19.9	5.9 - 18.1	

Table 3: Limits of Quantification (LOQ) for B-Vitamins in Human Milk

Analyte	Method	LOQ (µg/L)	Reference
Multiple B-Vitamins	Protein Precipitation & LLE	0.05 - 5	
Ten B-Vitamins	Protein Precipitation & LLE	0.25 - 3	

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described sample preparation protocols.



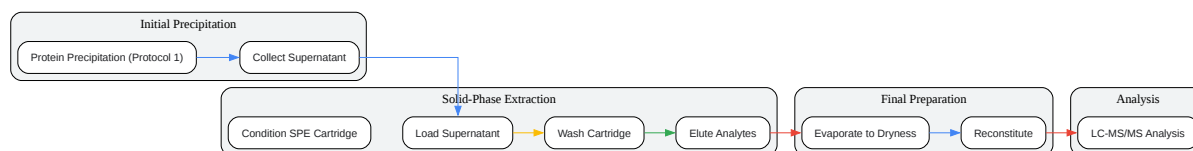
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Protocol 1: Protein Precipitation Workflow



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Protocol 2: Protein Precipitation & LLE Workflow



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Protocol 3: Solid-Phase Extraction Workflow

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